3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid
Übersicht
Beschreibung
The compound “3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid” is a type of organic compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds such as “3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole” have been synthesized using methods like free radical polymerization and Mizoroki–Heck polymerization .Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Materials
Researchers synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, including compounds with a carboxylic acid group and ester substituent, showing significant optical nonlinearity. This makes them potential candidates for optical limiting applications, as studied using the open-aperture z-scan technique (Chandrakantha et al., 2013).
Functionalization and Theoretical Studies
A study focused on the functionalization reactions of 1H-pyrazole-3-carboxylic acid derivatives, converting them into N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides through reactions with various aminophenols. Theoretical studies using RHF methods supported these experiments (Yıldırım & Kandemirli, 2006).
Synthesis and Crystal Structures
The synthesis and crystal structure determination of various pyrazole compounds, including those substituted with bromophenyl groups, were carried out. This involved condensing chalcones with hydrazine hydrate in the presence of aliphatic acids, providing insight into the structural aspects of these compounds (Loh et al., 2013).
Biomedical Applications
A study involving the electrochemically induced transformation of 3-(4-bromophenyl)isoxazol-5(4H)-one and other compounds led to the synthesis of a new compound with potential applications in biomedical fields, particularly for regulating inflammatory diseases. Docking studies were used to explore its utility (Ryzhkova et al., 2020).
Spectroscopic and Theoretical Investigations
Extensive spectroscopic and theoretical investigations were conducted on pyrazole derivatives, including 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. These studies combined experimental techniques like FT-IR, NMR, and single-crystal X-ray diffraction with theoretical density functional theory (DFT) approaches (Viveka et al., 2016).
Nonlinear Optical Properties
A combined experimental and theoretical study on a pyrazole carbothioic acid derivative revealed its potential for nonlinear optical activity. The research involved crystallographic and NBO analysis, spectroscopic studies, and evaluation of the small energy gap between the molecule's frontier molecular orbitals (Tamer et al., 2015).
Wirkmechanismus
Target of Action
Similar compounds like 4-bromophenylboronic acid are known to be used in suzuki-miyaura cross-couplings , which suggests that the compound might interact with palladium catalysts in carbon-carbon bond forming reactions .
Mode of Action
It’s worth noting that similar compounds participate in suzuki-miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Similar compounds are known to participate in carbon-carbon bond forming reactions , which are fundamental to many biochemical pathways.
Pharmacokinetics
The pharmacokinetics of similar compounds are often influenced by factors such as lipophilicity and water solubility .
Result of Action
Similar compounds are known to participate in carbon-carbon bond forming reactions , which could potentially lead to the synthesis of new organic compounds.
Action Environment
It’s worth noting that the efficacy of similar compounds in suzuki-miyaura cross-coupling reactions can be influenced by factors such as reaction conditions and the stability of the organoboron reagent .
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-7-3-1-6(2-4-7)8-5-9(10(14)15)13-12-8/h1-5H,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOVHDPWTQAMLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701008638 | |
Record name | 5-(4-Bromophenyl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701008638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890591-20-5, 46413-66-5 | |
Record name | 5-(4-Bromophenyl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701008638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.